De(ethyl buytrate) Elagolix Methoxy-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
De(ethyl buytrate) Elagolix Methoxy-d3 is a stable isotope-labeled compound used primarily in scientific research. It is an intermediate in the synthesis of Elagolix Methoxy-d3 Sodium Salt, which is a labeled analogue of Elagolix, a potent human gonadotropin-releasing hormone receptor antagonist. This compound is significant in various fields, including metabolic research, environmental studies, clinical diagnostics, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of De(ethyl buytrate) Elagolix Methoxy-d3 requires stringent process parameter control to ensure product quality. The production process involves custom synthesis, biosynthesis, purification, and characterization to meet the specific structural needs of researchers.
Chemical Reactions Analysis
Types of Reactions
De(ethyl buytrate) Elagolix Methoxy-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
De(ethyl buytrate) Elagolix Methoxy-d3 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
Mechanism of Action
De(ethyl buytrate) Elagolix Methoxy-d3 exerts its effects by acting as an intermediate in the synthesis of Elagolix Methoxy-d3 Sodium Salt. Elagolix is a gonadotropin-releasing hormone receptor antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the anterior pituitary gland . This binding suppresses the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in estrogen levels .
Comparison with Similar Compounds
Similar Compounds
Elagolix: The parent compound, a non-peptide small molecule GnRH receptor antagonist.
NBI-61962: A primary metabolite of Elagolix, with significantly lower potency.
Uniqueness
De(ethyl buytrate) Elagolix Methoxy-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage in metabolic studies and environmental monitoring, where accurate detection and quantification are crucial.
Properties
Molecular Formula |
C28H24F5N3O3 |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
3-[(2R)-2-amino-2-phenylethyl]-5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3/t22-/m0/s1/i2D3 |
InChI Key |
AEOBYHAZFRJFPZ-WOWPMFNVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)N)CC4=C(C=CC=C4F)C(F)(F)F)C |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.